Methyl Docosa-13,16,19-trienoate Methyl Docosa-13,16,19-trienoate Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [3H]-LTB4 binding to pig neutrophils at a concentration of 5 µM. Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [ Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
Brand Name: Vulcanchem
CAS No.: 108698-01-7
VCID: VC20753979
InChI: InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3
SMILES: CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol

Methyl Docosa-13,16,19-trienoate

CAS No.: 108698-01-7

Cat. No.: VC20753979

Molecular Formula: C23H40O2

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl Docosa-13,16,19-trienoate - 108698-01-7

Specification

Description Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [3H]-LTB4 binding to pig neutrophils at a concentration of 5 µM. Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [ Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
CAS No. 108698-01-7
Molecular Formula C23H40O2
Molecular Weight 348.6 g/mol
IUPAC Name methyl docosa-13,16,19-trienoate
Standard InChI InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3
Standard InChI Key RXNIYBHTXVTSAK-YSTUJMKBSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)OC
SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC
Appearance Assay:≥98%A solution in ethanol

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